![molecular formula C18H18O5 B190324 2'-Hydroxy-4,4',6'-trimethoxychalcone CAS No. 3420-72-2](/img/structure/B190324.png)
2'-Hydroxy-4,4',6'-trimethoxychalcone
Overview
Description
2’-Hydroxy-4,4’,6’-trimethoxychalcone, also known as Flavokawain A, is a natural product with the linear formula CH3OC6H4CH=CHCOC6H2(OCH3)2OH . It has a molecular weight of 314.33 . This compound may be used to synthesize 2′,2”′-dihydroxy-4,4′,4′′,4”′,6′,6′′′-hexamethoxy [5′,5′′′]bichalcone and 3′-bromo-4,4′,6′-trimethoxy-2′-hydroxychalcone .
Synthesis Analysis
A convenient 10-grams-scale synthesis of 2-hydroxy-3,4,6-trimethoxychalcone is described . The synthesis involves a Wittig reaction in acetonitrile at 80°C .
Molecular Structure Analysis
The molecular structure of 2’-Hydroxy-4,4’,6’-trimethoxychalcone can be represented by the SMILES string COc1ccc (\C=C\C (=O)c2c (O)cc (OC)cc2OC)cc1 .
Chemical Reactions Analysis
2’-Hydroxy-4,4’,6’-trimethoxychalcone may be used to synthesize 2′,2”′-dihydroxy-4,4′,4′′,4”′,6′,6′′′-hexamethoxy [5′,5′′′]bichalcone and 3′-bromo-4,4′,6′-trimethoxy-2′-hydroxychalcone .
Physical And Chemical Properties Analysis
2’-Hydroxy-4,4’,6’-trimethoxychalcone is a solid with a melting point of 112-116 °C (lit.) . It has a predicted boiling point of 529.9±50.0 °C and a predicted density of 1?±.0.06 g/cm3 . It is slightly soluble in chloroform and methanol .
Scientific Research Applications
- Research Findings :
- Research Insights :
- Research Highlights :
- Application :
Endothelial Protection and Antioxidant Activity
Anti-Melanogenic Activity
PRMT5 Inhibition in Bladder Cancer
Aggregation-Induced Emission Enhancement (AIEE)
Synthetic Derivatives and Antitumor Activity
Chemical Synthesis Applications
Mechanism of Action
Flavokawain A, also known as 2’-Hydroxy-4,4’,6’-trimethoxychalcone, is a naturally occurring chalcone that has been isolated from the kava plant . It has been recognized for its potential therapeutic effects, particularly in the field of oncology . This article will delve into the mechanism of action of Flavokawain A, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Flavokawain A primarily targets Protein Arginine Methyltransferase 5 (PRMT5), a type II PRMT . PRMT5 is increasingly recognized as a potential drug target as it regulates protein biological activity by modulating arginine methylation in cancer .
Mode of Action
Flavokawain A interacts with PRMT5, inhibiting its function . It has been demonstrated that Flavokawain A blocks the symmetric arginine dimethylation of histone H2A and H4 by binding to Y304 and F580 of PRMT5 . This interaction inhibits the action of bladder cancer, both in vitro and in vivo .
Biochemical Pathways
Flavokawain A affects several biochemical pathways. It has been shown to inhibit the PI3K/AKT-mediated Nrf2 signaling cascade, which plays a crucial role in oxidative stress regulation . Additionally, it has been found to suppress the vasculogenic mimicry of hepatocellular carcinoma (HCC) by inhibiting CXCL12 mediated epithelial-mesenchymal transition (EMT) .
Pharmacokinetics
It’s worth noting that the compound is naturally extracted from the kava plant , suggesting it may have good bioavailability when consumed in its natural form
Result of Action
Flavokawain A has been shown to have significant anti-cancer effects. It induces apoptosis in bladder cancer cells via a Bax protein-dependent and mitochondria-dependent apoptotic pathway . It also reduces the tumor-initiating properties and stemness of prostate cancer . Furthermore, it has been found to suppress the vasculogenic mimicry of HCC .
Action Environment
The action, efficacy, and stability of Flavokawain A can be influenced by various environmental factors. For instance, oxidative stress induced by toxins like ochratoxin A can enhance the protective activity of Flavokawain A . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIBCVBDFUTMPT-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317535 | |
Record name | Flavokawain A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Flavokawain A | |
CAS RN |
37951-13-6, 3420-72-2 | |
Record name | Flavokawain A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37951-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavokawain A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3420-72-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Flavokawain A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLAVOKAWAIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM2XZ2ZM3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113 °C | |
Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2'-Hydroxy-4,4',6'-trimethoxychalcone?
A1: The molecular formula of 2'-Hydroxy-4,4',6'-trimethoxychalcone is C18H18O5, and its molecular weight is 314.33 g/mol.
Q2: Which plant species are known to contain 2'-Hydroxy-4,4',6'-trimethoxychalcone?
A2: 2'-Hydroxy-4,4',6'-trimethoxychalcone has been isolated from various plant species, including Kaempferia angustifolia , Artocarpus fulvicortex , Goniothalamus gardneri , Orophea polycarpa , and Kaempferia rotunda .
Q3: What are the potential biological activities of 2'-Hydroxy-4,4',6'-trimethoxychalcone?
A3: Research indicates that 2'-Hydroxy-4,4',6'-trimethoxychalcone exhibits promising biological activities, including:
- Platelet-activating factor (PAF) antagonistic activity: This compound has shown significant inhibitory effects on PAF receptor binding in rabbit platelets.
- Cytotoxic activity: 2'-Hydroxy-4,4',6'-trimethoxychalcone demonstrated notable cytotoxic activity against various cancer cell lines, with the most potent activity observed against HL-60 (human promyelocytic leukemia) and MCF-7 (human breast cancer) cell lines.
- Antioxidant properties: This chalcone exhibited strong free radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and showed promising results in other antioxidant assays such as ABTS, CUPRAC, and FRAP.
Q4: How does the structure of 2'-Hydroxy-4,4',6'-trimethoxychalcone influence its activity?
A4: While the exact mechanism of action for 2'-Hydroxy-4,4',6'-trimethoxychalcone is still under investigation, its structure, particularly the presence of hydroxyl and methoxy groups, likely plays a crucial role in its interactions with biological targets. For instance, the hydroxyl group at the 2' position might be essential for its PAF antagonistic activity. Further research is needed to fully elucidate the structure-activity relationship of this compound and its analogs.
Q5: What are the potential applications of 2'-Hydroxy-4,4',6'-trimethoxychalcone in drug discovery?
A5: The diverse biological activities of 2'-Hydroxy-4,4',6'-trimethoxychalcone make it a promising candidate for drug discovery research, particularly in the following areas:
Q6: What analytical methods are used to characterize and quantify 2'-Hydroxy-4,4',6'-trimethoxychalcone?
A6: Researchers utilize various spectroscopic methods to characterize and elucidate the structure of 2'-Hydroxy-4,4',6'-trimethoxychalcone, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps determine the compound's structure and connectivity of atoms.
- Mass Spectrometry (MS): This method determines the molecular weight and fragmentation pattern of the compound, providing further structural information.
- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the compound.
- Ultraviolet-visible (UV-Vis) spectroscopy: This technique characterizes the compound's absorption and transmission of light in the UV-Vis region, providing information about its electronic structure.
Q7: Have there been any studies on the aggregation-induced emission enhancement (AIEE) characteristics of 2'-Hydroxy-4,4',6'-trimethoxychalcone?
A7: Yes, recent research has explored the AIEE characteristics of 2'-Hydroxy-4,4',6'-trimethoxychalcone. Studies utilizing fluorescence spectroscopy, scanning electron microscopy (SEM), and single-crystal X-ray diffraction (XRD) have confirmed that this chalcone exhibits AIEE behaviour, particularly in specific solvent mixtures like methanol:water and methanol:ethylene glycol.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.